3-[(3-ethylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
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Description
The compound “3-[(3-ethylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione” is a complex organic molecule. It contains an amine group (-NH2) attached to a 3-ethylphenyl group, and a pyrrolidinedione group attached to a phenyl group. The presence of these functional groups suggests that this compound might exhibit interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinedione ring and the attachment of the phenyl and 3-ethylphenyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine group and the pyrrolidinedione ring suggest that this compound might have interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group is a common nucleophile and could participate in various reactions. The pyrrolidinedione ring might also be involved in reactions, particularly if it can be opened or modified .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the potentially polar pyrrolidinedione ring might influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(3-ethylanilino)-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-7-6-8-14(11-13)19-16-12-17(21)20(18(16)22)15-9-4-3-5-10-15/h3-11,16,19H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBBYCJWMOZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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